2-Deoxy-5-(methylamino)uridine

Antiherpetic nucleoside Therapeutic index Herpes simplex virus type 1

2-Deoxy-5-(methylamino)uridine (MADU; CAS 840-50-6) is a synthetic pyrimidine 2′-deoxynucleoside featuring a methylamino (–NHCH₃) substituent at the C5 position of the uracil base. First prepared by Visser et al.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 840-50-6
Cat. No. B12739717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-5-(methylamino)uridine
CAS840-50-6
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O5/c1-11-5-3-13(10(17)12-9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,11,14-15H,2,4H2,1H3,(H,12,16,17)/t6-,7+,8+/m0/s1
InChIKeyKPQFKCWYCKXXIP-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-5-(methylamino)uridine (CAS 840-50-6): Procurement-Grade Overview of a Halogen-Free Antiherpetic Nucleoside


2-Deoxy-5-(methylamino)uridine (MADU; CAS 840-50-6) is a synthetic pyrimidine 2′-deoxynucleoside featuring a methylamino (–NHCH₃) substituent at the C5 position of the uracil base [1]. First prepared by Visser et al. in 1963 [1], MADU was identified as a potent and selective inhibitor of herpes simplex virus (HSV) types 1 and 2, distinguished from the then-standard 5-iodo-2′-deoxyuridine (IDU) by the complete absence of halogen in its structure [2]. The compound crystallizes from ethanol/water with a melting point of 180–182 °C and has a molecular weight of 257.24 g·mol⁻¹ [1]. Its therapeutic category is classified as antiviral, specifically targeting purine/pyrimidinone pathways [1].

Why Generic 5-Substituted 2′-Deoxyuridines Cannot Substitute for 2-Deoxy-5-(methylamino)uridine in Research and Procurement


The 5-substituted 2′-deoxyuridine chemical space encompasses compounds with dramatically divergent selectivity and toxicity profiles despite sharing an identical deoxyribose scaffold. The methylamino group at C5 imparts fundamentally different electronic character (electron-donating via the –NHCH₃ substituent versus electron-withdrawing halogens in IDU, 5-bromo-dUrd, or trifluridine) [1], altering both the pKa of the N3 proton and the hydrogen-bonding capacity of the modified base [2]. This single substitution dictates whether the nucleoside behaves as a selective thymidylate synthetase inhibitor, a non-discriminating DNA chain terminator, or a substrate for salvage-pathway kinases. The De Clercq et al. (1981) systematic analysis of 26 5-substituted 2′-deoxyuridines demonstrated that even structurally adjacent analogs (e.g., 5-formyl-dUrd vs. 5-methyl-dUrd) differ by orders of magnitude in L1210 cell growth inhibition, with ID₅₀ values spanning from <0.001 to >1 µg·mL⁻¹ depending on the 5-substituent [2]. Consequently, substituting MADU with any superficially similar 5-substituted deoxyuridine—including thymidine, IDU, or 5-bromo-dUrd—results in a different pharmacological entity with non-equivalent antiviral selectivity, cytotoxicity threshold, and metabolic fate.

Quantitative Differentiation Evidence: 2-Deoxy-5-(methylamino)uridine vs. Closest Comparators


Therapeutic Index Advantage of 2-Deoxy-5-(methylamino)uridine Over Idoxuridine (IDU) Against HSV-1

In a direct head-to-head comparison using the McIntyre strain of herpes simplex virus type 1, 5-methylamino-2′-deoxyuridine (MADU) demonstrated a greater than 4-fold improvement in therapeutic index over the clinical standard 5-iodo-2′-deoxyuridine (IDU) [1]. The minimum fully effective antiviral concentration of MADU was 5 µg·mL⁻¹, compared with 20 µg·mL⁻¹ for IDU in the same assay system [1]. Cytotoxicity assessment revealed that MADU remained non-toxic at concentrations exceeding 2,500 µg·mL⁻¹, whereas IDU exhibited cytotoxicity at approximately 2,500 µg·mL⁻¹ [1]. The calculated therapeutic index (cytotoxic concentration / effective concentration) exceeded 512 for MADU versus 128 for IDU [1].

Antiherpetic nucleoside Therapeutic index Herpes simplex virus type 1

Halogen-Free Antiherpetic Activity: Reduced Host DNA Incorporation Risk vs. Halogenated 5-Substituted Deoxyuridines

Unlike idoxuridine (5-iodo), trifluridine (5-trifluoromethyl), and 5-bromo-2′-deoxyuridine—all of which contain halogen atoms and are established mutagens due to their incorporation into host DNA—MADU carries a non-halogenated methylamino substituent at C5 [1]. Nemes and Hilleman (1965) specifically noted that MADU demonstrated 'low toxicity for the rabbit eye' and an 'apparent low level incorporation into the DNA of host cells' in their in vivo rabbit keratitis model [1]. The absence of halogen eliminates the heavy-atom effect that enhances photosensitivity and DNA strand-break induction observed with 5-iodo and 5-bromo analogs [2]. In the rabbit herpes simplex keratitis model, MADU was comparable to IDU in antiviral efficacy while exhibiting superior ocular tolerability [1].

Genotoxicity risk DNA incorporation Halogen-free nucleoside

Carbocyclic Analog Demonstrates Critical 2′-Deoxyribose Requirement: Differentiation from 3′-Deoxyuridine and Uridine Scaffolds

Shealy et al. (1983) synthesized carbocyclic analogues (cyclopentane replacing the tetrahydrofuran sugar ring) of a series of 5-substituted uracil nucleosides and evaluated their in vitro anti-HSV-1 and HSV-2 activity [1]. The carbocyclic analogue of 5-(methylamino)-2′-deoxyuridine retained high antiviral activity, consistent with the parent 2′-deoxyribofuranosyl MADU [1]. Critically, the corresponding carbocyclic analogues of 5-substituted 3′-deoxyuridines and 5-substituted uridines (ribonucleosides) were completely inactive in the same HSV assay [1]. This demonstrates that the 2′-deoxyribose (or its carbocyclic mimic) is structurally indispensable for antiherpetic activity—the 3′-hydroxyl or 2′-hydroxyl (ribo) congeners lack antiviral activity.

Carbocyclic nucleoside Sugar moiety SAR Anti-HSV selectivity

Differential Metabolic Handling: 5-Methylamino-dUMP as Distinct Substrate for Thymidylate 5′-Phosphatase (EC 3.1.3.35)

The BRENDA enzyme database documents that 5-methylamino-dUMP (the 5′-monophosphate metabolite of MADU) serves as a distinct substrate for thymidylate 5′-phosphatase (EC 3.1.3.35), undergoing hydrolysis to 5-methylaminodeoxyuridine and inorganic phosphate . This metabolic pathway is explicitly annotated for Bacillus subtilis . In contrast, the natural substrate dTMP (thymidine 5′-monophosphate) and other 5-substituted dUMP analogs (e.g., 5-ethyl-dUMP, 6-aza-dTMP) are processed by the same enzyme, indicating that the 5-methylamino group does not abolish substrate recognition but creates a pharmacokinetically distinct dephosphorylation route . This differential handling may contribute to the observed lower host DNA incorporation compared with halogenated analogs, as the equilibrium between phosphorylated (DNA-precursor) and dephosphorylated (excretable) forms is enzyme-regulated.

Nucleotide metabolism Enzyme substrate specificity Thymidylate phosphatase

Synthesis Route Specificity: Reductive Amination Platform Distinct from Halogenation-Based Analog Preparation

The synthesis of 5-methylamino-2′-deoxyuridine proceeds via reductive amination of 3′,5′-O-(tetraisopropyldisilyloxane-1,3-diyl)-2′-deoxy-5-formyluridine with methylamine, as described by Catalanotti et al. (2001) [1]. This contrasts fundamentally with the synthetic routes used for halogenated analogs (IDU, 5-bromo-dUrd), which rely on electrophilic halogenation of the uracil C5 position [2]. The reductive amination approach generates the C5–N bond, producing a methylamino substituent that can serve as a secondary amine handle for further derivatization (e.g., acylation, nitrosourea conjugation as explored by Shiau in 1982) [2]. Critically, the synthesis also produces ring-opened pyrimidine by-products depending on the amine nucleophile and solvent system, a complication absent in halogenation-based syntheses [1].

Nucleoside synthesis Reductive amination C5 functionalization

Evidence-Based Application Scenarios for 2-Deoxy-5-(methylamino)uridine (CAS 840-50-6) Procurement


Anti-Herpes Drug Selectivity Profiling and Mechanism-of-Action Studies

The >4-fold higher therapeutic index of MADU over IDU (>512 vs. 128), demonstrated in the same HSV-1 McIntyre strain assay [1], positions this compound as a reference standard for investigating the structural determinants of antiherpetic selectivity. Researchers studying the relationship between C5 substituent electronic character (electron-donating –NHCH₃ vs. electron-withdrawing –I, –Br, –CF₃) and the discrimination between viral and host thymidine kinase can use MADU as the prototype halogen-free, amino-substituted comparator. Combined with the documented low host DNA incorporation [2], MADU enables experiments designed to decouple antiviral potency from genotoxic potential—a key challenge in nucleoside antiviral development.

Structure-Activity Relationship (SAR) Studies at the C5 Position of 2′-Deoxyuridine

MADU occupies a distinct SAR niche: it is the only 5-alkylamino-substituted 2′-deoxyuridine with documented in vivo antiherpetic activity and a quantitative therapeutic index advantage over the clinical benchmark IDU [1]. The carbocyclic analog study by Shealy et al. [3] further demonstrates that anti-HSV activity is retained when the deoxyribose is replaced by a cyclopentane ring, but completely lost in 3′-deoxy or ribo configurations. This makes MADU an essential compound for systematic SAR libraries exploring C5 substituent effects (amino, alkylamino, halogen, alkyl) while controlling for sugar configuration—a design impossible with halogen-only analog sets.

Synthetic Intermediate for Derivatizable Antiherpetic and Anticancer Prodrugs

The secondary amine (–NHCH₃) at the C5 position provides a chemically accessible handle for further functionalization via acylation, nitrosourea conjugation, or phosphoramidite coupling [1]. This contrasts with the chemically inert C5-halogen substituents of IDU and 5-bromo-dUrd. The Shiau (1982) work on nitrosourea derivatives of 5-aminomethyl-2′-deoxyuridine [2] illustrates the precedent for elaborating C5-aminoalkyl deoxyuridines into bifunctional anticancer agents. For industrial procurement, MADU serves as a versatile starting material for generating proprietary compound libraries without the need for de novo nucleoside synthesis.

Modified Oligonucleotide Synthesis and Nucleic Acid Biophysics

The methylamino group at C5 alters the hydrogen-bonding pattern of the uracil base, potentially affecting base-pairing fidelity, duplex stability, and interaction with DNA-binding proteins [1]. Unlike 5-methyl (thymidine) which adds only hydrophobic bulk, or 5-amino which introduces a strong hydrogen-bond donor, the 5-methylamino substituent combines steric and electronic contributions distinct from both. Additionally, BRENDA data confirm that the 5′-monophosphate metabolite (5-methylamino-dUMP) is recognized by nucleotide-metabolizing enzymes [2], indicating that triphosphate forms of MADU could be enzymatically incorporated into DNA by polymerases for biophysical probing experiments—a property not shared by all 5-modified deoxyuridines.

Quote Request

Request a Quote for 2-Deoxy-5-(methylamino)uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.